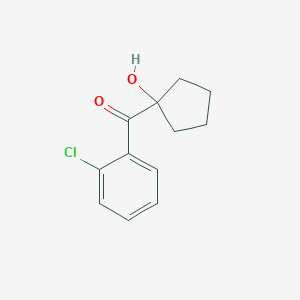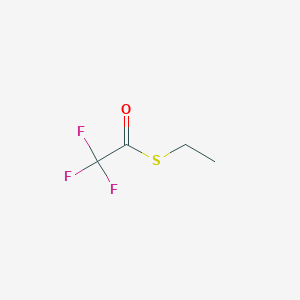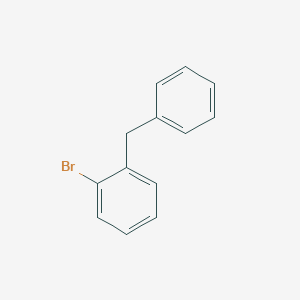
Bromuro de difenilmetano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromodiphenylmethane has significant applications in various fields:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromodiphenylmethane can be synthesized through selective bromination reactions. One common method involves the use of N-bromosuccinimide and triphenylphosphine in acetonitrile at room temperature for 14 hours . Another innovative method uses a diphenylphosphinite ionic liquid as both the reagent and solvent, which facilitates the conversion of alcohols and trimethylsilyl derivatives .
Industrial Production Methods: In industrial settings, the preparation of Bromodiphenylmethane often involves halogenation reactions. The use of diphenylphosphinite ionic liquid in these reactions ensures high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bromodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
N-bromosuccinimide and triphenylphosphine in acetonitrile: are commonly used for bromination.
Diphenylphosphinite ionic liquid: is used for selective bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of N-bromosuccinimide and triphenylphosphine results in the formation of Bromodiphenylmethane with high purity .
Mecanismo De Acción
The mechanism of action of Bromodiphenylmethane involves its role as an intermediate in various chemical reactions. In the synthesis of Modafinil, it acts as a precursor that undergoes further chemical transformations to produce the final medication . In the synthesis of O-(triazolyl)methyl carbamate, it inhibits fatty acid amide hydrolase, leading to increased levels of endocannabinoids, which play a role in pain regulation and cognitive function .
Comparación Con Compuestos Similares
Diphenylmethane: Similar to Bromodiphenylmethane but lacks the bromine atom.
Chlorodiphenylmethane: Similar structure but with a chlorine atom instead of bromine.
Iododiphenylmethane: Contains an iodine atom instead of bromine.
Uniqueness: Bromodiphenylmethane’s unique halogenated aromatic structure grants it distinctive chemical properties, making it valuable in diverse fields such as organic synthesis, pharmaceuticals, and industrial applications .
Propiedades
IUPAC Name |
[bromo(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQROAIRCEOBYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Record name | DIPHENYLMETHYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870774 | |
| Record name | Bromodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | DIPHENYLMETHYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromodiphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
776-74-9 | |
| Record name | DIPHENYLMETHYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(bromomethylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6ZRZ2QNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of benzhydryl bromide?
A1: Benzhydryl bromide has the molecular formula C13H11Br and a molecular weight of 247.13 g/mol. Structurally, it features a central carbon atom bonded to a bromine atom and two phenyl rings.
Q2: How reactive is the carbon-bromine bond in benzhydryl bromide?
A2: The carbon-bromine bond in benzhydryl bromide is relatively weak and susceptible to cleavage, making it a versatile reagent in organic synthesis. This reactivity stems from the ability of the benzhydryl group to stabilize positive charge build-up during reactions. [, , , , , ]
Q3: What are the common reaction pathways involving benzhydryl bromide?
A3: Benzhydryl bromide frequently participates in nucleophilic substitution reactions (both SN1 and SN2), where the bromine atom is replaced by a nucleophile. The reaction mechanism (SN1 vs. SN2) depends on factors such as the solvent, the nature of the nucleophile, and the substituents on the phenyl rings. [, , , , , ] Additionally, it can undergo elimination reactions to form alkenes. []
Q4: How does the structure of benzhydryl bromide affect its reactivity in solvolysis reactions?
A4: The two phenyl rings attached to the central carbon in benzhydryl bromide can stabilize the positive charge that develops in the transition state during solvolysis reactions. This stabilization makes benzhydryl bromide more reactive than simpler alkyl bromides in these types of reactions. [, , ]
Q5: What are some specific examples of synthetic applications for benzhydryl bromide?
A5: Benzhydryl bromide serves as a valuable reagent in synthesizing various compounds. For instance, it can react with nickel(II) salen to produce alkylated products via a catalytic cycle involving radical intermediates. [] It can also undergo reactions with potassium-reduced iron- or ruthenium-penta(organo)[60]fullerene complexes to yield hepta(organo)[60]fullerenes with unique hoop-shaped condensed aromatic systems. []
Q6: Can benzhydryl bromide be used to synthesize deuterium-labeled compounds?
A6: Yes, deuterated benzhydryl bromide ([2H5]-bromodiphenylmethane) can be utilized as a reagent to introduce deuterium labels into target molecules, as exemplified in the synthesis of deuterium-labeled ebastine fumarate and hydroxyebastine. []
Q7: How is benzhydryl bromide used in materials science?
A7: Benzhydryl bromide can be employed as a starting material for synthesizing polymers with electrorheological (ER) properties. These polymers, often containing bithiazole or quinacridine units, exhibit changes in viscosity upon the application of an electric field, making them suitable for applications such as smart fluids and sensors. [, , ]
Q8: Are there specific polymers synthesized from benzhydryl bromide that exhibit notable electrorheological properties?
A8: Yes, polymers like poly(linear trans-quinacridine) (PTQA), synthesized from benzhydryl bromide, dispersed in bromodiphenylmethane exhibit excellent ER activity, with yield stresses reaching up to 6.0 kPa under an electric field. []
Q9: Have computational methods been used to study the reactivity of benzhydryl bromide?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of reactions involving benzhydryl bromide, such as its catalytic reduction by nickel(II) salen. [] These calculations provide insights into the energetics and intermediates involved in the reaction pathway.
Q10: How do substituents on the phenyl rings of benzhydryl bromide influence its reactivity?
A10: The electronic nature of substituents on the phenyl rings can significantly affect the rate of benzhydryl bromide reactions. Electron-donating groups generally increase the reaction rate by stabilizing the developing positive charge in the transition state, while electron-withdrawing groups have the opposite effect. [, , ] This relationship between structure and reactivity is important for understanding and predicting the behavior of benzhydryl bromide derivatives.
Q11: What are the safety considerations when handling benzhydryl bromide?
A11: Benzhydryl bromide should be handled with care as it is harmful if swallowed and irritating to the skin and eyes. Appropriate personal protective equipment, such as gloves and eye protection, should always be worn when handling this compound.
Q12: Are there environmental concerns associated with benzhydryl bromide?
A12: While specific data on the environmental impact of benzhydryl bromide may be limited, it is essential to handle and dispose of it following appropriate chemical waste disposal regulations to minimize potential risks to human health and the environment. Exploring alternative, more environmentally friendly reagents for specific applications is also worth considering.
- Halogen bonding: Research has focused on using selenium-based chalcogen bond donors, inspired by halogen bonding principles, to activate benzhydryl bromide in solvolysis reactions. []
- Ionic liquid effects: Studies have explored how ionic liquids impact the unimolecular and bimolecular reaction pathways of benzhydryl bromide, demonstrating their potential to control reaction selectivity. []
- Microreactor synthesis: Ultrafast synthesis of pharmaceutical compounds, like 2-(benzhydrylthio)benzo[d]oxazole, has been achieved using benzhydryl bromide in a capillary microreactor. []
- Cine substitution: The use of arylzinc reagents in conjunction with benzhydryl bromide can lead to unexpected "cine" substitution products, adding complexity to reaction outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



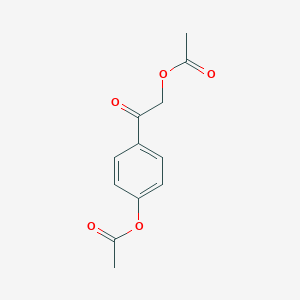
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
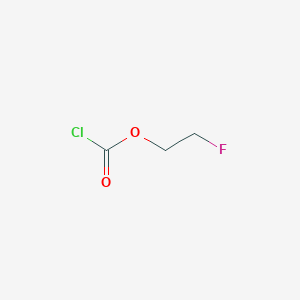
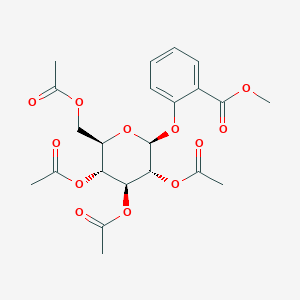
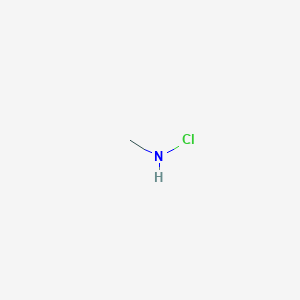
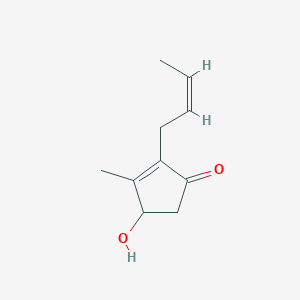
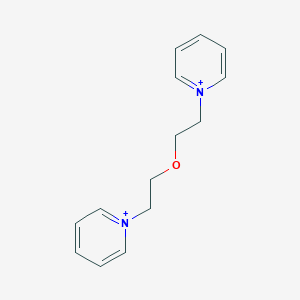
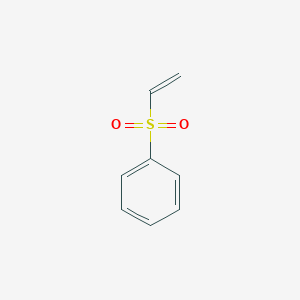
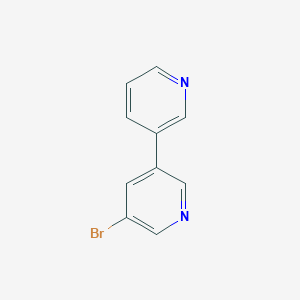
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

